1-Fluoro-2-methylnaphthalene
Overview
Description
1-Fluoro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It has the molecular formula C11H9F and a molecular weight of 160.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring, making it a fluorinated aromatic hydrocarbon.
Preparation Methods
1-Fluoro-2-methylnaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common for fluorinated naphthalenes.
Common reagents used in these reactions include n-butyllithium, N-fluorobis(benzenesulfon)imide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-fluoro-2-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Fluoro-2-methylnaphthalene can be compared with other fluorinated naphthalenes, such as 1-fluoro-2-naphthaldehyde and 2-fluoro-1-methylnaphthalene . These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and biological activity. The unique combination of fluorine and methyl groups in this compound makes it particularly useful for specific applications where these functional groups are advantageous.
Similar Compounds
- 1-Fluoro-2-naphthaldehyde
- 2-Fluoro-1-methylnaphthalene
- 1-Bromo-2-methylnaphthalene
- 2-Bromo-1-methylnaphthalene
Properties
IUPAC Name |
1-fluoro-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPVYRBHXGLGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577453 | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-99-9 | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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